2-Cyclopentyl-1H-benzimidazole
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Overview
Description
2-Cyclopentyl-1H-benzimidazole is a chemical compound with the molecular formula C12H14N2 . It has a molecular weight of 186.26 . The IUPAC name for this compound is 2-cyclopentyl-1H-benzimidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-Cyclopentyl-1H-benzimidazole, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
Molecular Structure Analysis
The InChI code for 2-Cyclopentyl-1H-benzimidazole is 1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) .
Chemical Reactions Analysis
Benzimidazoles, including 2-Cyclopentyl-1H-benzimidazole, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Physical And Chemical Properties Analysis
2-Cyclopentyl-1H-benzimidazole is stored at a temperature of 28°C .
Scientific Research Applications
Antimicrobial Activity
2-Cyclopentyl-1H-benzimidazole: has been studied for its potential as an antimicrobial agent. Research indicates that certain benzimidazole derivatives exhibit good antimicrobial potential against selected Gram-negative and Gram-positive bacterial and fungal species . This is particularly relevant in the context of rising antibiotic resistance, making the exploration of new compounds like 2-Cyclopentyl-1H-benzimidazole crucial.
Anticancer Properties
Benzimidazole derivatives, including 2-Cyclopentyl-1H-benzimidazole , have shown promise in anticancer research. They have been found to elicit antiproliferative activity against cancer cell lines such as MCF7 breast cancer cells, with some compounds exhibiting IC50 values more potent than 5-fluorouracil . This suggests potential applications in developing chemotherapeutic agents with reduced toxic effects.
Anthelmintic Uses
The benzimidazole moiety is known for its anthelmintic activity. Compounds like 2-Cyclopentyl-1H-benzimidazole could potentially be used to develop new treatments against parasitic worms, contributing to the fight against parasitic diseases .
Antiviral Applications
Benzimidazole derivatives have also been documented for their antiviral activities. While specific studies on 2-Cyclopentyl-1H-benzimidazole may be limited, the broader class of benzimidazoles offers a promising avenue for the development of antiviral drugs .
Antihypertensive Effects
Some benzimidazole compounds have been employed for their antihypertensive effects. The exploration of 2-Cyclopentyl-1H-benzimidazole in this field could lead to new medications for managing high blood pressure .
Drug Development
Many benzimidazole derivatives are already in the market as drugs. The properties of 2-Cyclopentyl-1H-benzimidazole make it a candidate for drug development, potentially leading to new therapeutic options for various conditions .
Chemical Synthesis
2-Cyclopentyl-1H-benzimidazole: can be used in chemical synthesis as a building block for creating a variety of compounds. Its structure allows for various substitutions, making it versatile for synthetic chemistry applications .
Research Tool
In scientific research, 2-Cyclopentyl-1H-benzimidazole can serve as a research tool for studying biochemical pathways and mechanisms. Its interactions with biological molecules can provide insights into the functioning of cells and organisms .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural resemblance to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Safety and Hazards
properties
IUPAC Name |
2-cyclopentyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHVGOLTABHOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1H-benzimidazole |
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